molecular formula C11H14N4 B7638615 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile

2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B7638615
M. Wt: 202.26 g/mol
InChI Key: GDYSQFGAIXZPKF-JTQLQIEISA-N
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Description

2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound It features a piperidine ring attached to a pyridine ring, with an amino group and a nitrile group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Amino Group: The amino group is added via an amination reaction, using reagents such as ammonia or an amine.

    Addition of the Nitrile Group: The nitrile group is introduced through a cyanation reaction, typically using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amides, amines, and other functionalized compounds.

Scientific Research Applications

2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyridine: A simpler analog with similar biological activity.

    3-aminopiperidine: Shares the piperidine ring but lacks the pyridine and nitrile groups.

    Pyridine-3-carbonitrile: Contains the pyridine and nitrile groups but lacks the piperidine ring.

Uniqueness

2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of a piperidine ring, a pyridine ring, an amino group, and a nitrile group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-7-9-3-1-5-14-11(9)15-6-2-4-10(13)8-15/h1,3,5,10H,2,4,6,8,13H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYSQFGAIXZPKF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2=C(C=CC=N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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